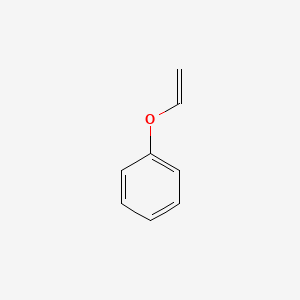

Phenyl vinyl ether

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOGGUYTANYCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25588-11-8 | |

| Record name | Poly(vinyl phenyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25588-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00227417 | |

| Record name | Phenyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-94-9 | |

| Record name | Phenyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 766-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenyl Vinyl Ether from Phenol and Ethylene Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenyl vinyl ether from phenol and ethylene dichloride. The described method is a two-step process involving an initial Williamson ether synthesis to form the intermediate, 2-phenoxyethyl chloride (β-chlorophenetole), followed by a dehydrochlorination reaction to yield the final product. This document offers detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and experimental workflow to aid in the successful replication and understanding of this synthesis.

Reaction Overview

The synthesis proceeds in two main stages:

-

Formation of 2-Phenoxyethyl Chloride: Phenol reacts with an excess of ethylene dichloride in the presence of a base, typically potassium hydroxide, via a Williamson ether synthesis. The use of excess ethylene dichloride is crucial to minimize the formation of the primary byproduct, 1,2-diphenoxyethane (ethylene glycol diphenyl ether).

-

Dehydrochlorination to this compound: The intermediate, 2-phenoxyethyl chloride, is then treated with a strong base, such as powdered potassium hydroxide, at an elevated temperature to induce elimination of hydrogen chloride, yielding this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from phenol and ethylene dichloride.

| Parameter | Step 1: 2-Phenoxyethyl Chloride Synthesis | Step 2: this compound Synthesis | Overall |

| Reactants | Phenol, Ethylene Dichloride, Potassium Hydroxide | 2-Phenoxyethyl Chloride, Potassium Hydroxide | Phenol, Ethylene Dichloride, Potassium Hydroxide |

| Molar Ratio (Phenol:Ethylene Dichloride:KOH) | 1 : 2 : 1.1 | - | - |

| Reaction Time | 26 hours | 2 hours | 28 hours |

| Reaction Temperature | Reflux | ~150°C | - |

| Yield | 55%[1] | 55-65%[1] | ~30-36% |

| Boiling Point of Product | 219-220°C (pure)[1] | 155-156°C[1] | - |

Experimental Protocols

Step 1: Synthesis of 2-Phenoxyethyl Chloride (β-chlorophenetole)

Materials:

-

Phenol (188 g, 2.0 mol)

-

Ethylene dichloride (398 mL, 4.0 mol)

-

Potassium hydroxide (123 g, 2.2 mol)

-

Water (300 mL)

-

10% Sodium hydroxide solution

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add phenol, ethylene dichloride, potassium hydroxide, and water.

-

Heat the mixture to reflux and maintain for 26 hours.[1]

-

After cooling, transfer the mixture to a separatory funnel. The addition of a small amount of water may be necessary to achieve a clean separation of the layers.

-

Separate the organic layer and wash it with a hot 10% sodium hydroxide solution to remove any unreacted phenol.

-

Remove the excess ethylene dichloride by simple distillation.

-

Distill the residue to collect the crude 2-phenoxyethyl chloride. The fraction boiling between 200-225°C should be collected. This crude product is often of sufficient purity for the subsequent step.[1]

-

For a highly pure product, a second distillation can be performed, collecting the fraction boiling at 219-220°C.[1]

Step 2: Synthesis of this compound

Materials:

-

2-Phenoxyethyl chloride (100 g, 0.64 mol)

-

Potassium hydroxide, finely powdered (100 g)

Procedure:

-

Caution: This reaction should be performed in a vessel resistant to strong alkali at high temperatures, such as a stainless steel reactor. Glassware is susceptible to etching under these conditions.[1]

-

Combine the 2-phenoxyethyl chloride and powdered potassium hydroxide in the reaction vessel.

-

Gently heat the mixture to approximately 150°C and maintain this temperature for 2 hours. It is important to control the heating to avoid distillation during this period.[1]

-

After the reaction is complete, distill the mixture. The crude this compound will distill over.

-

The crude product should be subjected to two further distillations from powdered potassium hydroxide to improve purity.[1]

-

Finally, perform a fractional distillation to obtain pure this compound, collecting the fraction boiling at 155-156°C.[1]

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical transformations and the experimental workflow.

Figure 1: Reaction pathway for the synthesis of this compound.

Figure 2: Experimental workflow for the two-step synthesis.

References

Physical and chemical properties of phenyl vinyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl vinyl ether (PVE), a colorless liquid with a characteristic sweet odor, is an aromatic vinyl ether that serves as a versatile monomer and a valuable intermediate in organic synthesis. Its unique chemical structure, featuring a vinyl group attached to a phenoxy moiety, imparts a distinct reactivity profile that makes it a subject of significant interest in polymer chemistry, materials science, and the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its reactivity.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory and research applications.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O | [1][2] |

| Molecular Weight | 120.15 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, pleasant | [3][4] |

| Boiling Point | 155.5 °C (estimated) | [1][3][5] |

| Melting Point | Not available | [3] |

| Density | 0.978 g/mL at 25 °C | [1][3][5] |

| Refractive Index (n²⁰/D) | 1.522 | [1][3][5] |

| Flash Point | 16 °C | [1][3][5] |

| Vapor Pressure | 3.87 mmHg at 25 °C | [3] |

Chemical Properties and Reactivity

| Property | Description | Reference |

| Polymerization | Readily undergoes cationic polymerization to form poly(this compound). The polymerization can be initiated by Lewis acids. | [6] |

| Hydrolysis | Susceptible to acid-catalyzed hydrolysis to yield phenol and acetaldehyde. The reaction proceeds via protonation of the vinyl group. | [7][8][9] |

| Electrophilic Addition | The double bond reacts with electrophiles such as halogens (e.g., bromine) in an addition reaction. | [10][11] |

| Cycloaddition Reactions | Can participate as a dienophile in Diels-Alder reactions, particularly with electron-poor dienes. | [12][13][14] |

| Solubility | Partially soluble in water. Soluble in many organic solvents such as acetone and benzene. | [15][16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and key reactions of this compound.

Synthesis of this compound via Vinylation of Phenol

The synthesis of this compound can be achieved through the reaction of phenol with an acetylene equivalent. A common laboratory-scale preparation involves a two-step process starting from phenol and ethylene dichloride.[6]

Experimental Workflow: Two-Step Synthesis of this compound

Caption: Two-step synthesis of this compound.

Materials:

-

Phenol

-

Ethylene dichloride

-

Sodium hydroxide (NaOH)

-

Potassium hydroxide (KOH), powdered

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Synthesis of β-Chlorophenetole:

-

In a round-bottom flask equipped with a reflux condenser, combine 2 moles of phenol, 2.2 moles of potassium hydroxide, 4 moles of ethylene dichloride, and 300 mL of water.[6]

-

Heat the mixture to reflux and maintain for 26 hours.[6]

-

After cooling, separate the organic layer. If separation is difficult, add more water.[6]

-

Wash the organic layer with a 10% sodium hydroxide solution to remove unreacted phenol, followed by washing with water until neutral.[6]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the excess ethylene dichloride by distillation.

-

Distill the residue under reduced pressure to obtain crude β-chlorophenetole.

-

-

Synthesis of this compound:

-

In a flask equipped with a stirrer, add the crude β-chlorophenetole and powdered potassium hydroxide.

-

Heat the mixture gently with stirring to initiate the dehydrochlorination reaction.

-

After the reaction is complete, distill the mixture to obtain this compound.

-

Further purify the product by fractional distillation.

-

Cationic Polymerization of this compound

This compound can be polymerized via a cationic mechanism using a Lewis acid initiator. The following is a general procedure.

Caption: Mechanism of acid-catalyzed hydrolysis.

Materials:

-

This compound

-

Aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware for reaction and extraction

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., acetone or tetrahydrofuran) if necessary to ensure miscibility with the aqueous acid.

-

Add the aqueous acid solution to the flask with stirring.

-

-

Reaction Monitoring:

-

The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the disappearance of the starting material.

-

The reaction is typically allowed to proceed at room temperature or with gentle heating until completion.

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product mixture with an organic solvent like diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product mixture containing phenol and acetaldehyde. The products can be further purified by distillation or chromatography if necessary.

-

Conclusion

This compound is a valuable and reactive monomer with a well-defined set of physical and chemical properties. Its ability to undergo cationic polymerization, acid-catalyzed hydrolysis, and various addition and cycloaddition reactions makes it a versatile tool for synthetic chemists. The experimental protocols provided in this guide offer a foundation for the synthesis and manipulation of this important compound in a research setting. As with all chemical procedures, appropriate safety precautions should be taken when handling this compound and the associated reagents.

References

- 1. This compound | 766-94-9 [chemicalbook.com]

- 2. This compound | C8H8O | CID 69840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 766-94-9,this compound | lookchem [lookchem.com]

- 4. scent.vn [scent.vn]

- 5. This compound CAS#: 766-94-9 [m.chemicalbook.com]

- 6. open.library.ubc.ca [open.library.ubc.ca]

- 7. Acid-Functionalized Artificial Enzymes with Tunable Selectivity for Vinyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chemguide.net [chemguide.net]

- 11. When bromine is added to two beakers, one containing phenyl isopr... | Study Prep in Pearson+ [pearson.com]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. scribd.com [scribd.com]

- 16. Butyl vinyl ether | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Phenyl Vinyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize phenyl vinyl ether (C₈H₈O). It details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines detailed experimental protocols for each analytical method and includes a logical workflow for the complete spectroscopic analysis of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Hydrogen Atom(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hc (trans to O) | ~4.75 | Doublet of Doublets (dd) | Jca ≈ 13.9 (trans) |

| Ha (-O-CH=) | ~6.55 | Doublet of Doublets (dd) | Jca ≈ 13.9 (trans), Jcb ≈ 6.2 (cis) |

| Hb (cis to O) | ~4.45 | Doublet of Doublets (dd) | Jcb ≈ 6.2 (cis) |

| Aromatic Protons | 7.00 - 7.40 | Multiplet | - |

Note: The chemical shifts and coupling constants are approximate values based on typical spectra of vinyl ethers and substituted benzenes. The exact values can vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=C (Vinyl) | 148.2 |

| C=C (Vinyl) | 95.1 |

| C-O (Aromatic) | 156.8 |

| C (Aromatic) | 129.6 |

| C (Aromatic) | 123.3 |

| C (Aromatic) | 117.1 |

Solvent: Chloroform-d; Reference: TMS. Data sourced from SpectraBase and PubChem.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of liquid this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.[1]

-

If a quantitative internal standard is required, tetramethylsilane (TMS) is commonly used as a reference (0 ppm).

-

Gently vortex or sonicate the mixture to ensure homogeneity.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4.5 and 5.0 cm.[2]

-

Carefully cap the NMR tube.

-

-

Instrument Setup and Data Acquisition :

-

Wipe the exterior of the NMR tube before inserting it into the spinner turbine of the NMR spectrometer.

-

Place the sample into the magnet.

-

Locking : The spectrometer's field frequency is adjusted to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[1]

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[1]

-

Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.[1]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Initiate the acquisition of the Free Induction Decay (FID).

-

-

Data Processing :

-

Apply a Fourier transform to the acquired FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the solvent peak or the TMS reference signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the peak multiplicities and coupling constants to determine the connectivity of atoms.

-

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Data Presentation

Table 3: IR Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| =C-H Stretch (Vinyl) | 3100 - 3000 |

| C-H Stretch (Aromatic) | ~3050 |

| C=C Stretch (Vinyl) | ~1640 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) | ~1250 |

| C-O-C Symmetric Stretch (Aryl-Alkyl Ether) | ~1040 |

| C-H Out-of-Plane Bend (Aromatic) | 900 - 675 |

Data compiled from typical values for aryl vinyl ethers.[3]

Experimental Protocol: FTIR Spectroscopy (Neat Liquid)

-

Sample Preparation :

-

As this compound is a liquid, it can be analyzed as a neat sample (undiluted).

-

Place one clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate on a clean surface.

-

Add one small drop of this compound to the center of the plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[4]

-

-

Instrument Setup and Data Acquisition :

-

Ensure the sample compartment of the FTIR spectrometer is clean and dry.

-

Collect a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Place the prepared salt plates with the sample into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[5]

-

-

Data Processing and Analysis :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within this compound, particularly those associated with its conjugated π-electron system.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound

| Electronic Transition | λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent |

| π → π* (Benzene Ring) | ~270 | Not specified | Ethanol/Hexane |

Note: The λₘₐₓ is an approximation. Benzene absorbs at 255 nm, and the vinyloxy substituent causes a bathochromic (red) shift. A similar chromophore, diphenyl ether, has a λₘₐₓ of 272 nm.[3][6]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane). The solvent should not absorb in the region of interest (typically above 220 nm).

-

From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

Transfer the dilute solution to a quartz cuvette. A separate cuvette should be filled with the pure solvent to be used as a reference blank.[7]

-

-

Instrument Setup and Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Place the cuvette containing the pure solvent (the blank) into the sample holder and perform a baseline correction or zero the instrument.[8]

-

Replace the blank cuvette with the cuvette containing the this compound solution.

-

Run the scan to obtain the absorption spectrum.

-

-

Data Analysis :

-

Identify the wavelength of maximum absorbance (λₘₐₓ) from the spectrum.

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation analysis.

Data Presentation

Table 5: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 120 | 99.99 | [M]⁺ (Molecular Ion) |

| 91 | 63.12 | [C₇H₇]⁺ (Tropylium ion) |

| 94 | 31.10 | [C₆H₅OH]⁺ (Phenol radical cation) |

| 77 | 19.34 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 15.45 | [C₄H₃]⁺ |

Data sourced from PubChem, obtained via GC-MS with Electron Ionization (EI) at 70 eV.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

Instrument Setup and Data Acquisition :

-

The GC is used to separate the components of the sample before they enter the mass spectrometer.

-

Injection : Inject a small volume (e.g., 1 µL) of the prepared solution into the heated GC injection port. The sample is vaporized and carried onto the capillary column by an inert carrier gas (e.g., helium).

-

Separation : The GC oven temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.

-

Ionization : As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier detects the ions, and the signal is recorded by a computer.

-

-

Data Analysis :

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound (120.15 g/mol ).

-

Analyze the fragmentation pattern by identifying the major fragment ions. This pattern serves as a molecular fingerprint and can be compared to spectral libraries for confirmation.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. This compound | 766-94-9 | Benchchem [benchchem.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Absorption [Phenyl Ether] | AAT Bioquest [aatbio.com]

- 7. ossila.com [ossila.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of phenyl vinyl ether. This document outlines the predicted spectral data, detailed experimental protocols, and structural assignments, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the vinyl and phenyl protons. The vinyl protons will present as a classic AMX spin system, while the aromatic protons will show multiplets characteristic of a monosubstituted benzene ring. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-α (vinyl) | ~6.5 - 6.7 | dd | Jtrans ≈ 13-18 Hz, Jcis ≈ 6-11 Hz |

| H-βcis (vinyl) | ~4.4 - 4.6 | dd | Jcis ≈ 6-11 Hz, Jgem ≈ 0.5-3 Hz |

| H-βtrans (vinyl) | ~4.7 - 4.9 | dd | Jtrans ≈ 13-18 Hz, Jgem ≈ 0.5-3 Hz |

| H-ortho (aromatic) | ~7.0 - 7.2 | m | - |

| H-meta (aromatic) | ~7.2 - 7.4 | m | - |

| H-para (aromatic) | ~7.1 - 7.3 | m | - |

Note: The data presented in this table is predicted based on established chemical shift ranges and data from structurally similar compounds. dd = doublet of doublets, m = multiplet.

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, four for the aromatic carbons and two for the vinyl carbons. The chemical shifts are influenced by the electron-donating effect of the ether oxygen.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-α (vinyl) | ~148 - 150 |

| C-β (vinyl) | ~95 - 98 |

| C-ipso (aromatic) | ~156 - 158 |

| C-ortho (aromatic) | ~116 - 118 |

| C-meta (aromatic) | ~129 - 131 |

| C-para (aromatic) | ~122 - 124 |

Note: The data presented in this table is predicted based on established chemical shift ranges and data from structurally similar compounds.

Experimental Protocols

A general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is as follows:

Sample Preparation:

-

A sample of this compound (approximately 5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration and observation of all carbon signals.

-

The spectra are processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Structural Assignment and Visualization

The following diagrams illustrate the structure of this compound with the assignment of the different proton and carbon environments and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: A logical workflow for the ¹H and ¹³C NMR analysis of this compound.

Discussion of Spectral Features

The ¹H NMR spectrum is anticipated to clearly show the characteristic signals of the vinyl group. The vinylic proton on the α-carbon (H-α) is expected to be a doublet of doublets due to coupling with the two non-equivalent β-protons (H-βcis and H-βtrans). The β-protons will also appear as doublets of doublets, showing geminal, cis, and trans couplings. The aromatic region will display complex multiplets due to the overlapping signals of the ortho, meta, and para protons.

In the ¹³C NMR spectrum, the ipso-carbon of the phenyl ring (C-ipso) is expected to be the most downfield of the aromatic signals due to its direct attachment to the electronegative oxygen atom. The vinyl carbons will be clearly distinguishable, with the α-carbon appearing at a higher chemical shift than the β-carbon, a trend influenced by resonance effects.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Phenyl Vinyl Ether

Introduction

Phenyl vinyl ether (C₈H₈O) is an organic compound featuring three key functional groups: a phenyl ring, a vinyl group, and an ether linkage. Infrared (IR) spectroscopy is a powerful analytical technique used to identify and study chemical substances by measuring their absorption of infrared radiation, which corresponds to molecular vibrations.[1] For researchers, scientists, and drug development professionals, understanding the IR spectrum of this compound is crucial for structural elucidation, reaction monitoring, and quality control. This guide provides a detailed analysis of the characteristic IR absorption frequencies of its functional groups, outlines experimental protocols for spectral acquisition, and presents logical workflows for interpretation.

Core Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter.[1] When a molecule absorbs IR radiation, it is excited to a higher vibrational state. The specific frequencies of radiation absorbed are unique to the types of chemical bonds and functional groups present in the molecule.[2] These absorptions are typically reported in wavenumbers (cm⁻¹) and are plotted on a spectrum of transmittance or absorbance versus wavenumber.[1][2] The resulting spectrum serves as a molecular "fingerprint," with specific peaks corresponding to stretching and bending vibrations of bonds like C-H, C=C, and C-O.[2][3]

Characteristic IR Absorption Frequencies of this compound

The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the vinyl group, the phenyl (aromatic) ring, and the aryl ether linkage. The conjugation between the vinyl group and the phenyl ring through the oxygen atom can slightly influence the exact position and intensity of these bands.

Data Presentation: Summary of Key Vibrational Modes

The quantitative data for the expected IR absorption bands of this compound are summarized in the table below. These ranges are compiled from established spectroscopic data for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic & Vinyl | =C-H Stretch | 3100 - 3000 | Medium |

| Alkene (Vinyl) | C=C Stretch | 1670 - 1625 | Medium to Weak |

| Aromatic (Phenyl) | C=C Ring Stretch | 1600 - 1585 and 1500 - 1400 | Medium to Weak |

| Aryl Ether | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Aryl Ether | Symmetric C-O-C Stretch | 1075 - 1020 | Medium |

| Alkene (Vinyl) | =C-H Out-of-Plane Bend | ~990 and ~910 | Strong |

| Aromatic (Phenyl) | C-H Out-of-Plane Bend | 900 - 675 | Strong |

References for data ranges:[2][4][5][6][7][8][9][10]

Detailed Interpretation:

-

C-H Stretching Vibrations (>3000 cm⁻¹): Both the vinyl (=C-H) and aromatic (C-H) groups possess sp²-hybridized carbon atoms. Their C-H stretching vibrations absorb at frequencies just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2][8] This allows for clear differentiation from the C-H stretching of saturated (sp³-hybridized) carbons, which appear just below 3000 cm⁻¹.[3][7]

-

C=C Double Bond Stretching Vibrations (1700-1400 cm⁻¹):

-

Vinyl C=C Stretch: The carbon-carbon double bond of the vinyl group gives rise to a stretching absorption in the 1670-1625 cm⁻¹ region.[2][5]

-

Aromatic C=C Stretch: The phenyl ring exhibits characteristic C=C stretching vibrations that typically appear as two or more sharp bands, often near 1600 cm⁻¹ and in the 1500-1400 cm⁻¹ range.[7][8]

-

-

C-O Ether Stretching Vibrations (1300-1000 cm⁻¹): The ether linkage in this compound is of the aryl-alkyl type, which results in two distinct C-O stretching bands.

-

Asymmetric Stretch: A strong absorption band between 1275-1200 cm⁻¹ is characteristic of the asymmetric C-O-C stretch.[6][10] This is often one of the most intense peaks in the spectrum.

-

Symmetric Stretch: A medium intensity band corresponding to the symmetric C-O-C stretch appears at a lower frequency, typically in the 1075-1020 cm⁻¹ region.[6][10]

-

-

Out-of-Plane (OOP) Bending Vibrations (<1000 cm⁻¹): This "fingerprint region" contains highly informative bending vibrations.

-

Vinyl =C-H Bends: A vinyl group (R-CH=CH₂) typically shows two strong bands resulting from out-of-plane C-H bending at approximately 990 cm⁻¹ and 910 cm⁻¹.[9]

-

Aromatic C-H Bends: The out-of-plane C-H bending bands for the phenyl ring are very intense and their positions are diagnostic of the substitution pattern.[10] For a monosubstituted ring, as in this compound, strong absorptions are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

-

Visualization of Analysis and Experimental Workflows

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting the IR spectrum of this compound by analyzing key spectral regions.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on the Electron-Donating Properties of the Phenoxy Group in Phenyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl vinyl ether (PVE) is a bifunctional organic molecule featuring a phenoxy group and a vinyl ether moiety. The electronic interplay between the aromatic ring and the vinyl group, mediated by the ether oxygen, imparts unique reactivity to the molecule. This guide provides a comprehensive analysis of the electron-donating properties of the phenoxy group in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding these properties is crucial for predicting the reactivity of PVE in various chemical transformations and for its application in polymer chemistry and as a building block in organic synthesis, including drug development.

The phenoxy group, through a combination of inductive and resonance effects, significantly influences the electron density of the vinyl group. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can participate in resonance with both the phenyl ring and the vinyl group's π-system, resulting in an overall electron-donating resonance effect (+M). This resonance delocalization increases the electron density of the vinyl double bond, making it more susceptible to electrophilic attack.

Quantitative Analysis of Electron-Donating Properties

The electronic influence of the phenoxy and vinyloxy groups can be quantified using Hammett and Taft parameters. These linear free-energy relationships provide a measure of the electron-donating or electron-withdrawing nature of substituents.

| Parameter | Substituent | Value | Interpretation |

| Hammett Constant (σp) | Phenoxy (-OPh) | -0.32 | Strong electron-donating group through resonance when in the para position. |

| Hammett Constant (σm) | Phenoxy (-OPh) | 0.25 | Electron-withdrawing group through induction when in the meta position.[1] |

| Taft Polar Constant (σ)* | Vinyloxy (-OCH=CH₂) | Value not readily available in literature | Expected to be electron-donating due to the resonance contribution of the oxygen lone pair. |

Spectroscopic Evidence

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable insights into the electronic structure of this compound and confirm the electron-donating nature of the phenoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of the vinyl protons and carbons in this compound are shifted upfield compared to unsubstituted ethene, indicating increased electron density.

¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα (trans to OPh) | 4.65 | dd | 14.4, 2.2 |

| Hβ (cis to OPh) | 4.35 | dd | 6.8, 2.2 |

| Hγ (=CHO) | 6.55 | dd | 14.4, 6.8 |

| Aromatic Protons | 6.90-7.30 | m | - |

¹³C NMR Spectral Data of this compound [2][3][4]

| Carbon | Chemical Shift (δ, ppm) |

| =CH₂ | 94.5 |

| =CHO | 148.2 |

| C-ipso | 157.1 |

| C-ortho | 116.9 |

| C-meta | 129.5 |

| C-para | 122.9 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The vibrational frequencies in the FTIR spectrum of this compound are characteristic of its functional groups and provide further evidence of its electronic structure. The C=C stretching frequency of the vinyl group is typically observed at a lower wavenumber compared to unconjugated alkenes, which is consistent with the increased electron density from the phenoxy group.

FTIR Spectral Data of this compound [5]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3110-3040 | =C-H stretch (vinyl & aromatic) |

| 1640 | C=C stretch (vinyl) |

| 1595, 1490 | C=C stretch (aromatic) |

| 1225 | =C-O-C stretch (asymmetric) |

| 1050 | =C-O-C stretch (symmetric) |

| 960, 870 | =C-H bend (vinyl out-of-plane) |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a two-step procedure from phenol.[2]

Workflow for the Synthesis of this compound

Step 1: Synthesis of 2-Phenoxyethyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.0 mol), ethylene dichloride (2.0 mol), and a solution of sodium hydroxide (1.0 mol) in water.

-

Heat the mixture to reflux and maintain for 24 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it with 10% aqueous sodium hydroxide solution to remove unreacted phenol, followed by washing with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the excess ethylene dichloride by distillation.

-

Purify the crude 2-phenoxyethyl chloride by vacuum distillation.

Step 2: Synthesis of this compound

-

In a round-bottom flask fitted with a distillation apparatus, place the purified 2-phenoxyethyl chloride (1.0 mol) and powdered potassium hydroxide (1.2 mol).

-

Heat the mixture gently to initiate the dehydrochlorination reaction.

-

Distill the this compound as it is formed.

-

Collect the fraction boiling at the appropriate temperature.

-

The crude product can be further purified by redistillation.

Electrophilic Bromination of this compound

The enhanced nucleophilicity of the vinyl group in this compound makes it reactive towards electrophiles. The following is a representative protocol for electrophilic bromination, adapted from general procedures for alkenes.

Workflow for Electrophilic Bromination

References

An In-depth Technical Guide to the Reactivity of the Vinyl Group in Phenyl Vinyl Ether

Introduction

Phenyl vinyl ether (PVE), a molecule possessing both an aromatic phenyl ring and an alkene vinyl group connected by an ether linkage, serves as a fascinating substrate for a variety of organic transformations. The electronic interplay between the electron-donating phenoxy group and the π-system of the vinyl moiety imparts a unique reactivity profile, making it a valuable monomer and synthetic intermediate. The vinyl group's electron-rich nature, a consequence of resonance with the adjacent oxygen atom, dictates its susceptibility to electrophilic attack and its participation in various polymerization and cycloaddition reactions.

This technical guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, with a focus on electrophilic additions, polymerization, cycloaddition reactions, and radical processes. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the core chemical behaviors of this versatile compound.

Electrophilic Reactivity of the Vinyl Group

The defining characteristic of the vinyl group in this compound is its high electron density, which makes it a prime target for electrophiles. This reactivity is central to two of its most significant transformations: acid-catalyzed hydrolysis and cationic polymerization.

Acid-Catalyzed Hydrolysis

The hydrolysis of vinyl ethers in the presence of an acid is a classic example of an electrophilic addition to an alkene. The generally accepted mechanism proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group.[1] This step forms a resonance-stabilized alkoxycarbocation intermediate, which is then rapidly hydrated and decomposes to yield phenol and acetaldehyde.

The presence of the α-phenyl group has a nuanced effect on the reaction rate. While phenyl groups typically stabilize adjacent carbocations through resonance, they also stabilize the initial double bond.[2] This initial state stabilization partially counteracts the stabilization of the transition state, leading to a complex relationship between structure and reactivity. For instance, an α-phenyl group accelerates vinyl ether hydrolysis, but less effectively than an α-methyl group.[2] The rate ratio for the hydrolysis of methyl α-phenylvinyl ether compared to ethyl α-methylvinyl ether is 0.2, a result attributed to the phenyl group's preferential stabilization of the initial state and a weak resonance interaction in the transition state.[2]

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Vinyl Ethers at 25°C

| Vinyl Ether Derivative | Catalyst/Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| This compound (7a) | MINP(8e) catalyst, pH 5-7, 8 h | ~80% yield | [3] |

| This compound (7a) | MINP(1+5e) catalyst, 85°C, 24 h | 32% yield | [3] |

| Methyl α-phenylvinyl ether | H₃O⁺ | k(H₃O⁺) = 53 M⁻¹s⁻¹ | [2] |

| Ethyl α-methylvinyl ether | H₃O⁺ | k(H₃O⁺) = 265 M⁻¹s⁻¹ |[2] |

Cationic Polymerization

This compound can undergo cationic polymerization, a process initiated by electrophiles such as Lewis acids or protonic acids.[4][5] However, achieving high-molecular-weight polymers from PVE is notoriously difficult.[6] The primary reason for this challenge is a competing intramolecular Friedel-Crafts reaction.[7] The propagating carbocation can attack the electron-rich phenyl ring of a penultimate monomer unit, leading to a stable chromane-type structure and termination of the growing polymer chain.[7]

This side reaction can be mitigated by substituting the phenyl ring at the ortho positions with bulky groups, such as methyl groups. This steric hindrance blocks the intramolecular attack and allows for the desired vinyl-addition propagation to proceed, even enabling living polymerization under optimized conditions.[7] The reactivity of vinyl ethers in cationic polymerization generally decreases with decreasing electron-donating ability of the substituent on the oxygen atom.[8]

Table 2: Cationic Polymerization of this compound and Derivatives

| Monomer | Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Et₁.₅AlCl₁.₅ / Dioxane | Toluene | 0 | - | Low MW Oligomers | - | [7] |

| 2,4,6-Trimethylthis compound | EtAlCl₂ / Dioxane | Toluene | 0 | 95 | 13,400 | 1.14 | [7] |

| Isobutyl Vinyl Ether (IBVE) | CumOH/B(C₆F₅)₃/Et₂O | Aqueous Media | 20 | High | - | - | [4] |

| Ethyl Vinyl Ether (EVE) | Trifluoromethyl Sulfonates | Various | Room Temp. | High | Up to 81% isotacticity | ~1.1 |[5] |

Cycloaddition Reactions

The double bond of this compound can participate in various cycloaddition reactions, acting as the 2π-electron component.

Diels-Alder Reactions

As an electron-rich alkene, this compound is a suitable dienophile for inverse-electron-demand Diels-Alder reactions, where it reacts with electron-poor dienes.[9] It can also participate in hetero-Diels-Alder reactions. For example, the reaction between 3-methylene-2,4-chromandione (an electrophilic heterodiene) and methyl vinyl ether proceeds with total ortho regioselectivity.[10]

Photocycloaddition

When tethered to a phenyl ring, the vinyl ether moiety can undergo intramolecular [2+2], [2+3], or [2+4] photocycloaddition reactions upon UV irradiation. The specific outcome depends on the length and nature of the linker connecting the two chromophores. These reactions can lead to a variety of complex, polycyclic structures. Polymeric materials are often formed as byproducts in these reactions.[11]

Table 3: Cycloaddition Reactions Involving this compound Derivatives

| Reaction Type | Reactants | Conditions | Product(s) | Yield/Quantum Yield | Reference |

|---|---|---|---|---|---|

| Intramolecular Photocycloaddition | 3-Phenylpropyl vinyl ether | UV Irradiation | 1,3- and 2,4-cycloadducts | Φ = 0.005 - 0.11 | [11] |

| Intramolecular Photocycloaddition | Phenethyl vinyl ether | UV Irradiation | Major: 2,5-cycloadduct | Φ = 0.005 - 0.11 | [11] |

| Hetero-Diels-Alder | 3-Methylene-2,4-chromandione + Methyl Vinyl Ether | - | Ortho cycloadduct | 35% |[10] |

Radical Reactions

The vinyl group of this compound can also react via radical mechanisms, although this is less common than its ionic chemistry.

Thiol-Ene Reactions

The reaction between a thiol and the vinyl group of an ether can be initiated by either a radical initiator (like AIBN) or a cationic initiator (like p-toluenesulfonic acid).[11] The radical-mediated pathway proceeds via a free-radical chain mechanism to form a thioether, while the cationic route leads to a thioacetal.[11]

Photoredox-Catalyzed Reactions

Recent methodologies have utilized this compound as a practical surrogate for ethylene gas in complex multi-component reactions.[12] In these processes, a radical (e.g., a sulfonyl radical) adds to the vinyl group, generating an α-oxy radical intermediate. This intermediate can then participate in further transformations, demonstrating the utility of the vinyl ether in modern radical chemistry.[12]

Conclusion

The reactivity of the vinyl group in this compound is dominated by its electron-rich character, conferred by the adjacent phenoxy group. This property makes it highly susceptible to electrophilic attack, leading to facile acid-catalyzed hydrolysis and a complex cationic polymerization pathway marked by a competing intramolecular Friedel-Crafts side reaction. Furthermore, the vinyl group's π-system readily engages in various pericyclic and radical-mediated reactions, including Diels-Alder cycloadditions and thiol-ene additions. This multifaceted reactivity profile underscores the importance of this compound as a versatile building block in polymer chemistry and synthetic organic chemistry, offering numerous avenues for the construction of complex molecular architectures.

Appendix: Experimental Protocols

A.1. Synthesis of this compound via Dehydrochlorination

This two-step protocol is adapted from methods described in the literature for the synthesis of PVE and its derivatives.[13]

Step 1: Synthesis of 2-Phenoxyethyl Chloride (β-chlorophenetole)

-

To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add phenol (1.0 mol), ethylene dichloride (4.0 mol), potassium hydroxide (1.1 mol), and water (300 mL).

-

Heat the mixture to reflux and maintain for 26 hours with vigorous stirring.

-

After cooling, transfer the mixture to a separatory funnel. The layers may require the addition of more water to separate effectively.

-

Separate the organic layer and wash it with hot 10% aqueous sodium hydroxide solution to remove unreacted phenol, followed by a wash with brine.

-

Remove the excess ethylene dichloride by distillation under atmospheric pressure.

-

Distill the residue under reduced pressure to collect the crude 2-phenoxyethyl chloride. This product is often sufficiently pure for the next step.

Step 2: Dehydrochlorination to this compound

-

In a suitable reaction vessel, combine the crude 2-phenoxyethyl chloride (1.0 mol) with an equal weight of finely powdered, flake potassium hydroxide (approx. 1.0 mol).

-

Gently heat the mixture to approximately 150°C for two hours, preventing distillation.

-

Increase the temperature to 200-220°C and collect the distillate, which consists of this compound and water.

-

Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate.

-

Purify the crude this compound by fractional distillation under reduced pressure to yield the final product.

A.2. Kinetic Measurement of Acid-Catalyzed Hydrolysis

This protocol is based on procedures for studying vinyl ether hydrolysis kinetics.[3]

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or dioxane) at a known concentration (e.g., 10 mM).

-

Prepare a series of aqueous buffer solutions (e.g., acetate or phosphate buffers) of known pH and ionic strength. For hydronium ion catalysis, dilute aqueous solutions of a strong acid like perchloric acid can be used.

-

-

Kinetic Run:

-

Equilibrate the buffer solution to the desired temperature (e.g., 25.0 ± 0.1 °C) in a cuvette inside a UV-Vis spectrophotometer.

-

Initiate the reaction by injecting a small aliquot of the PVE stock solution into the cuvette, ensuring rapid mixing. The final PVE concentration should be low enough to ensure pseudo-first-order conditions (e.g., 0.1 mM).

-

Monitor the reaction by recording the change in absorbance over time. The disappearance of PVE can be monitored at a wavelength where it absorbs strongly, or the appearance of a product (e.g., phenol) can be followed.

-

-

Data Analysis:

-

The observed rate constant (k_obs) for the hydrolysis is obtained by fitting the absorbance vs. time data to a first-order exponential decay function.

-

By measuring k_obs at different buffer concentrations (while keeping pH and ionic strength constant), the catalytic rate constant for the general acid can be determined from the slope of a plot of k_obs versus the concentration of the acidic buffer component.

-

A.3. Cationic Polymerization of a Substituted this compound

This protocol is a representative procedure for the controlled cationic polymerization of a sterically hindered PVE derivative, adapted from literature methods that achieve living polymerization.[7]

-

Materials and Preparation:

-

All reagents and solvents must be rigorously purified and dried. Toluene should be distilled from a suitable drying agent (e.g., CaH₂).

-

The monomer, 2,4,6-trimethylthis compound, should be synthesized and purified by distillation under reduced pressure.

-

Prepare stock solutions of the initiator (e.g., 1-(isobutoxy)ethyl acetate) and the Lewis acid catalyst (e.g., EtAlCl₂) in dry toluene under an inert atmosphere (N₂ or Ar).

-

-

Polymerization Procedure:

-

In a baked-out glass flask under an inert atmosphere, dissolve the monomer in dry toluene.

-

Add an appropriate amount of an added base (e.g., dioxane) to control the reactivity of the propagating species.

-

Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.

-

Initiate the polymerization by sequentially adding the initiator solution followed by the Lewis acid catalyst solution via syringe.

-

Allow the reaction to proceed for the desired time (e.g., 1-24 hours). Monitor the conversion by taking aliquots and analyzing them by GC or NMR.

-

-

Termination and Isolation:

-

Quench the polymerization by adding pre-chilled methanol containing a small amount of ammonia.

-

Pour the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.

-

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

-

Characterize the polymer by GPC (for Mn and Đ) and NMR spectroscopy (for structure and tacticity).

-

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Acid-Functionalized Artificial Enzymes with Tunable Selectivity for Vinyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]

- 8. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. open.library.ubc.ca [open.library.ubc.ca]

A Technical Guide to the Historical Synthesis of Phenyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the preparation of phenyl vinyl ether, a significant monomer and chemical intermediate. The document provides a detailed overview of key historical synthetic routes, complete with experimental protocols and quantitative data to facilitate understanding and reproduction.

Introduction

This compound (PVE), also known as phenoxyethene, is an aromatic organic compound with the chemical formula C₈H₈O. Its structure consists of a vinyl group (CH₂=CH−) attached to a phenoxy group (−O−C₆H₅). The presence of both the reactive vinyl moiety and the stable aromatic ring makes PVE a valuable building block in organic synthesis and polymer chemistry. Historically, its preparation has been approached through several distinct chemical pathways, each with its own set of advantages and challenges. This guide focuses on the seminal methods that laid the groundwork for the production of this important compound.

Two-Step Synthesis via β-Chlorophenetole

One of the most well-documented historical methods for preparing this compound is a two-step process involving the formation and subsequent dehydrochlorination of an intermediate, β-chlorophenetole. This method avoids the high pressures required for direct vinylation of phenol with acetylene.

Step 1: Synthesis of β-Chlorophenetole

The first step involves the reaction of phenol with ethylene dichloride in the presence of a base to form β-chlorophenetole.

Reaction Pathway:

Caption: Synthesis of β-Chlorophenetole from Phenol.

Experimental Protocol: [1]

A mixture of 2 moles of phenol (188 g), 4 moles of ethylene dichloride (396 g, 322 mL), 2.2 moles of potassium hydroxide (123 g) dissolved in 300 mL of water is refluxed for 26 hours.[1] After cooling, the layers are separated. The organic layer is washed with a hot 10% sodium hydroxide solution to remove any unreacted phenol, followed by distillation to remove excess ethylene dichloride. The crude β-chlorophenetole is then collected by distillation at 200-225°C.[1] For a purer product, redistillation can be performed, collecting the fraction boiling at 219-220°C.[2]

Step 2: Dehydrochlorination of β-Chlorophenetole

The β-chlorophenetole is then treated with a strong base, typically potassium hydroxide, to eliminate hydrogen chloride and form this compound.

Reaction Pathway:

Caption: Dehydrochlorination to this compound.

Experimental Protocol: [1]

100 g of purified β-chlorophenetole and 100 g of finely powdered, flake potassium hydroxide are placed in a suitable reaction vessel.[1] The mixture is heated gently to approximately 150°C for two hours, taking care to avoid distillation. Following this, the temperature is raised, and the this compound is distilled off. The distillate is then redistilled from a small amount of powdered potassium hydroxide, and the fraction boiling at 154-156°C is collected as pure this compound.[1]

Quantitative Data Summary:

| Step | Reactants | Key Conditions | Product | Yield |

| 1. Synthesis of β-Chlorophenetole | Phenol, Ethylene Dichloride, KOH, Water | Reflux for 26 hours | β-Chlorophenetole | ~90% (crude) |

| 2. Dehydrochlorination | β-Chlorophenetole, Powdered KOH | 150°C for 2 hours, then distillation | This compound | 75% |

Reppe Synthesis: Direct Vinylation of Phenol

Developed by Walter Reppe and his colleagues, this method involves the direct reaction of phenol with acetylene, typically under high pressure and in the presence of a basic catalyst.[3][4][5] This approach offers a more atom-economical route compared to the two-step synthesis.

Reaction Pathway:

Caption: Reppe Synthesis of this compound.

Experimental Protocol:

Quantitative Data Summary:

Due to the limited availability of detailed historical experimental data, precise yields for the Reppe synthesis of this compound are not well-documented in the reviewed literature.

Transvinylation and Transetherification

Transvinylation, or transetherification, is a method where a vinyl group is transferred from a vinyl donor, such as vinyl acetate or another vinyl ether, to an alcohol or phenol. Early examples of this reaction often utilized mercury salts as catalysts.[1]

Reaction Pathway (using Vinyl Acetate):

References

An In-depth Technical Guide to the Molecular Structure of Phenyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl vinyl ether (PVE), a significant monomer and synthetic intermediate, possesses a molecular structure that dictates its reactivity and utility in polymer science and organic synthesis. This guide provides a comprehensive examination of the molecular architecture of PVE, presenting quantitative data on its structure, detailed experimental protocols for its synthesis and characterization, and visual representations of key workflows. The information compiled herein is intended to serve as a core technical resource for professionals engaged in research and development involving this versatile compound.

Introduction

This compound, systematically named (ethenyloxy)benzene, is an aromatic ether with the chemical formula C₈H₈O.[1] Its structure, comprising a phenyl ring linked to a vinyl group through an ether oxygen, imparts a unique combination of reactivity characteristic of both aromatic and vinylic systems. This duality makes PVE a valuable building block in the synthesis of polymers, fine chemicals, and pharmaceutical intermediates. A thorough understanding of its molecular geometry and electronic properties is paramount for predicting its behavior in chemical reactions and for the rational design of novel materials and synthetic pathways.

Molecular Structure and Properties

The molecular structure of this compound has been elucidated through a combination of spectroscopic techniques and computational chemistry. Due to its liquid state at room temperature, direct X-ray crystallographic analysis of the isolated molecule is not feasible. However, computational studies, particularly those employing Density Functional Theory (DFT), provide reliable insights into its geometric parameters.

General Properties

A summary of the general chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | (ethenyloxy)benzene[1] |

| CAS Number | 766-94-9[1] |

| Molecular Formula | C₈H₈O[1] |

| Molecular Weight | 120.15 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 155-156 °C |

| Density | 0.978 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.522 |

Computed Molecular Geometry

The optimized molecular geometry of this compound, as determined by computational methods, provides key information on bond lengths and angles. These parameters are crucial for understanding the molecule's conformation and steric and electronic effects.

| Bond | Bond Length (Å) |

| C(aryl)-O | 1.357 |

| O-C(vinyl) | 1.375 |

| C=C | 1.330 |

| C(aryl)-C(aryl) | 1.390 - 1.395 |

| C(vinyl)-H | 1.080 - 1.085 |

| C(aryl)-H | 1.084 - 1.086 |

| Angle | Bond Angle (°) |

| C(aryl)-O-C(vinyl) | 121.0 |

| O-C(vinyl)-C(vinyl) | 126.5 |

| C(aryl)-C(aryl)-C(aryl) | 119.9 - 120.1 |

| H-C(vinyl)-H | 119.0 |

| H-C(vinyl)-C(vinyl) | 120.5 |

Note: The data presented in the tables above are derived from computational studies and may vary slightly depending on the theoretical model and basis set used.[2][3][4]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. The two most common routes are the direct vinylation of phenol with acetylene and a two-step synthesis via a β-chlorophenetole intermediate.

This method, adapted from the literature, involves the formation of β-chlorophenetole followed by dehydrochlorination.[5]

Step 1: Synthesis of β-Chlorophenetole

-

Combine 188 g (2 moles) of phenol, 322 mL (4 moles) of ethylene dichloride, 123 g (2.2 moles) of potassium hydroxide, and 300 mL of water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Heat the mixture to reflux and maintain for 26 hours with vigorous stirring.

-

After cooling, separate the organic layer. Additional water may be required to facilitate phase separation.

-

Wash the organic layer with a hot 10% sodium hydroxide solution to remove unreacted phenol.

-

Remove the excess ethylene dichloride by distillation.

-

Distill the residue under reduced pressure, collecting the fraction boiling between 200-225 °C. This yields crude β-chlorophenetole.

Step 2: Synthesis of this compound

-

Treat the crude β-chlorophenetole with powdered potassium hydroxide.

-

Heat the mixture to induce dehydrochlorination.

-

Distill the resulting this compound from the reaction mixture.

This method involves the direct reaction of phenol with acetylene gas in the presence of a catalyst.[6]

-

In a reaction vessel equipped with a gas inlet and a stirrer, dissolve phenol in a suitable solvent (e.g., a superbasic system like KOH-DMSO).

-

Heat the solution to the desired reaction temperature.

-

Bubble acetylene gas through the reaction mixture with vigorous stirring.

-

Monitor the reaction progress by techniques such as gas chromatography (GC).

-

Upon completion, cool the reaction mixture and isolate the this compound through extraction and distillation.

Spectroscopic Characterization

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) and apply Fourier transform to obtain the ¹H NMR spectrum.

-

Data Processing: Phase the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of this compound in 0.6-0.8 mL of deuterated solvent.

-

Instrument Setup:

-

Use a broadband probe tuned to the ¹³C frequency.

-

Set the appropriate acquisition parameters, including a proton decoupling sequence (e.g., WALTZ-16).

-

-

Data Acquisition: Acquire the FID over a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transform, phase the spectrum, and reference it to the solvent peak.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

References

Phenyl vinyl ether CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of phenyl vinyl ether, a versatile organic compound with applications in polymer chemistry and as a synthetic intermediate. This document consolidates key chemical identifiers, physicochemical properties, spectroscopic data, safety information, and detailed experimental protocols.

Chemical Identifiers and Physicochemical Properties

This compound, also known as ethenoxybenzene, is a colorless liquid.[1] Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 766-94-9[2][3][4] |

| Molecular Formula | C8H8O[2][3][4] |

| IUPAC Name | ethenoxybenzene[5] |

| Synonyms | (Ethenyloxy)benzene, Phenoxyethylene, Vinyl phenyl ether[1][3] |

| PubChem CID | 69840[2] |

| SMILES | C=COC1=CC=CC=C1[3][4] |

| InChI | InChI=1S/C8H8O/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2[3] |

| InChIKey | NHOGGUYTANYCGQ-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 120.15 g/mol [3] |

| Appearance | Clear, colorless liquid[1] |

| Density | 0.978 g/mL at 25 °C[3] |

| Boiling Point | 155.5 °C (estimate)[1] |

| Flash Point | 16 °C[1] |

| Refractive Index | n20/D 1.522[3] |

| Storage Temperature | 2-8°C[2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points |

| ¹³C NMR | Data available, typically recorded in Chloroform-d.[4] |

| Mass Spectrometry (GC-MS) | Major peaks observed at m/z 120 (M+), 94, 91, 77, 51.[3] |

| Infrared (IR) Spectroscopy | C=C stretching for vinyl group and C-O stretching for ether are characteristic.[6] |

Safety and Handling

This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and may cause an allergic skin reaction.[7]

Table 4: GHS Hazard Information for this compound

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Flammable liquids | H225 | Danger | Highly flammable liquid and vapor[5] |

| Acute toxicity, oral | H302 | Warning | Harmful if swallowed[5] |

| Sensitization, Skin | H317 | Warning | May cause an allergic skin reaction[5] |

Experimental Protocols

Synthesis of this compound

An established method for the synthesis of this compound involves a two-step process starting from phenol.[2] The first step is the synthesis of an intermediate, β-chlorophenetole, followed by its dehydrochlorination to yield the final product.[2]

Step 1: Synthesis of β-chlorophenetole

-

Combine 2 moles of phenol, 4 moles of ethylene dichloride, 2.2 moles of potassium hydroxide, and 300 mL of water in a reaction vessel. The excess ethylene dichloride helps to minimize the formation of byproducts.[2]

-

Heat the mixture under reflux.

-

After the reaction is complete, the organic layer is separated, washed to remove unreacted phenol, and the excess ethylene dichloride is removed by distillation.

-

The crude β-chlorophenetole is then purified by vacuum distillation.

Step 2: Synthesis of this compound

-

The purified β-chlorophenetole is treated with powdered or flake potassium hydroxide.[2]

-

The mixture is heated, which induces an elimination reaction to form this compound and potassium chloride.

-

The resulting this compound is then purified by distillation.[2]

This synthetic workflow is illustrated in the diagram below.

Reactivity and Applications

This compound is a monomer that can undergo polymerization, primarily through cationic mechanisms, to form poly(this compound).[8] The electron-rich double bond is susceptible to attack by electrophiles, initiating the polymerization process.

Cationic Polymerization

Cationic polymerization of vinyl ethers is a significant area of research.[8] The process can be initiated by Lewis acids in the presence of a proton source. The reactivity of the carbocationic propagating species needs to be controlled to achieve polymers with desired molecular weights and low dispersity.[9]

The general logical relationship of its reactivity in this context is shown below.

While this compound itself is primarily used in polymer science, the broader class of vinyl ethers has been explored in drug delivery systems. For instance, novel pH-responsive assemblies containing phenyl-substituted vinyl ethers have been prepared for gene delivery applications. The ether linkage can be designed to be acid-cleavable, allowing for the release of therapeutic cargo in the acidic environment of endosomes.

References

- 1. This compound | CAS#:766-94-9 | Chemsrc [chemsrc.com]

- 2. open.library.ubc.ca [open.library.ubc.ca]

- 3. This compound | C8H8O | CID 69840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. guidechem.com [guidechem.com]

- 8. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility and miscibility of phenyl vinyl ether in organic solvents